molecular formula C21H29NO4 B4746445 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate

2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate

Cat. No. B4746445
M. Wt: 359.5 g/mol
InChI Key: SKFZPYDGUHGHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been investigated for its potential to treat a variety of diseases and conditions.

Mechanism of Action

Further studies are needed to fully understand the mechanism of action of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate, which could help to identify new potential applications for this compound.
3. Combination therapies: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which suggests that it could be used in combination with other treatments to improve outcomes for cancer patients.
4. Novel formulations: New formulations of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate could be developed to improve its bioavailability and efficacy in humans.
Conclusion:
2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been investigated for its potential to treat a variety of diseases and conditions. While there is still much to learn about the mechanism of action of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate, this compound has shown promise in animal models and could have important applications in the future.

Advantages and Limitations for Lab Experiments

2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound is highly potent, which means that small amounts can be used in experiments.
2. Versatility: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has a range of potential applications in scientific research, which makes it a versatile compound.
3. Low toxicity: This compound has been found to have low toxicity in animal models, which makes it a safer option for lab experiments.
Some of the limitations of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate include:
1. Limited availability: This compound is not widely available, which can make it difficult to obtain for lab experiments.
2. Limited research: While 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been extensively studied in animal models, there is still limited research on its effects in humans.
3. Potential off-target effects: Like any compound, 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has the potential to have off-target effects, which can complicate lab experiments.

Future Directions

There are several future directions for research on 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate. Some of the areas that could be explored in future studies include:
1. Clinical trials: More research is needed to determine the safety and efficacy of 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate in humans, which could be explored through clinical trials.
2.

Scientific Research Applications

2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been investigated for its potential to treat a variety of diseases and conditions. Some of the areas of research that have focused on 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate include:
1. Cardiovascular disease: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been investigated for its potential to treat hypertension, atherosclerosis, and other cardiovascular diseases. Studies have shown that this compound can reduce blood pressure, improve endothelial function, and reduce oxidative stress in the cardiovascular system.
2. Neurodegenerative disease: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, and can improve cognitive function in animal models.
3. Cancer: 2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl N-(cyclohexylcarbonyl)glycinate has been investigated for its potential to treat cancer. Studies have shown that this compound can inhibit the growth and metastasis of cancer cells, and can sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-(cyclohexanecarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-13-10-14(2)16(4)20(15(13)3)18(23)12-26-19(24)11-22-21(25)17-8-6-5-7-9-17/h10,17H,5-9,11-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZPYDGUHGHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)COC(=O)CNC(=O)C2CCCCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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